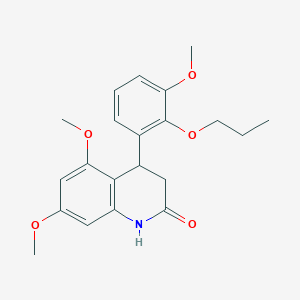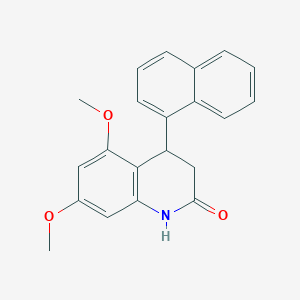
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone
描述
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone, also known as DNQX, is a chemical compound that belongs to the family of quinolinone derivatives. DNQX has been extensively studied due to its potential therapeutic applications in various neurological disorders.
作用机制
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone acts as a competitive antagonist of AMPA receptors by binding to the receptor's ligand-binding site. By blocking the receptor's ion channel, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone prevents the influx of calcium ions, which are essential for synaptic plasticity and neuronal communication. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone also inhibits the release of glutamate, a neurotransmitter that is involved in excitatory synaptic transmission.
Biochemical and Physiological Effects:
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have several biochemical and physiological effects. In animal studies, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been shown to reduce seizure activity and protect against ischemic brain injury. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. However, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to have neurotoxic effects at high concentrations, which limits its therapeutic potential.
实验室实验的优点和局限性
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. Its potency and specificity make it a useful tool for studying the role of AMPA receptors in neurological disorders. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone is also readily available and relatively inexpensive. However, 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has limitations for lab experiments. Its neurotoxic effects at high concentrations make it challenging to use in vivo. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone also has a short half-life, which limits its duration of action.
未来方向
There are several future directions for research on 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone. One area of research is the development of more potent and selective AMPA receptor antagonists. Another area of research is the use of 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone in combination with other drugs to enhance its therapeutic potential. Additionally, the role of AMPA receptors in neuroinflammation and neurodegeneration is an area of active research, and 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone may have potential therapeutic applications in these areas. Finally, the development of more stable and long-acting 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone derivatives may overcome some of the limitations of the current compound.
科学研究应用
5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been widely used in scientific research to study the role of ionotropic glutamate receptors in various neurological disorders. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone is a potent antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are involved in synaptic plasticity, learning, and memory. 5,7-dimethoxy-4-(1-naphthyl)-3,4-dihydro-2(1H)-quinolinone has been used to study the role of AMPA receptors in epilepsy, stroke, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
5,7-dimethoxy-4-naphthalen-1-yl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-14-10-18-21(19(11-14)25-2)17(12-20(23)22-18)16-9-5-7-13-6-3-4-8-15(13)16/h3-11,17H,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMSIFCKCNDAOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=CC4=CC=CC=C43)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethoxy-4-(naphthalen-1-yl)-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



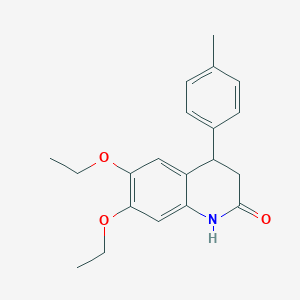
![6,7-diethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263082.png)
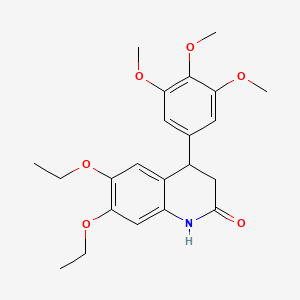
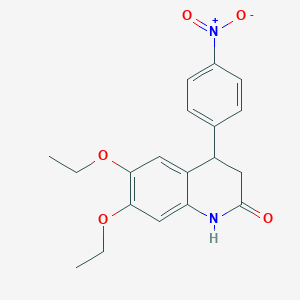
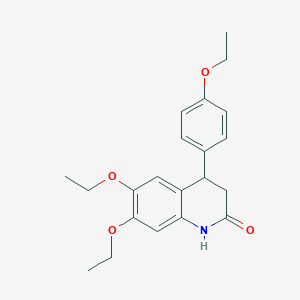
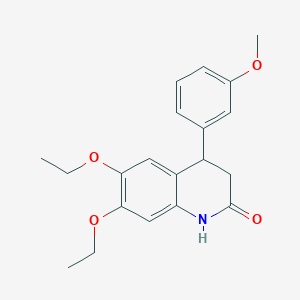
![ethyl 4-[5-(7-oxo-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]quinolin-9-yl)-2-furyl]benzoate](/img/structure/B4263109.png)
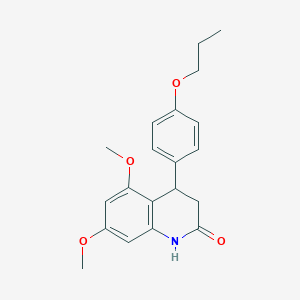
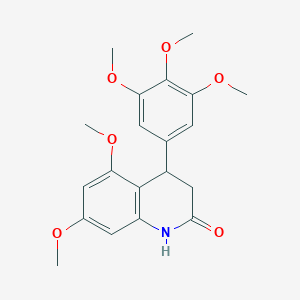
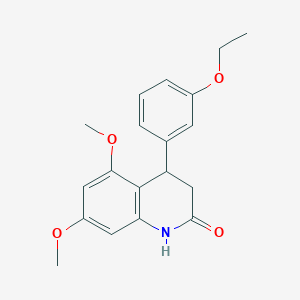
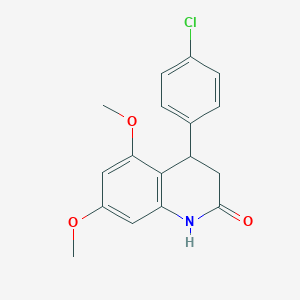
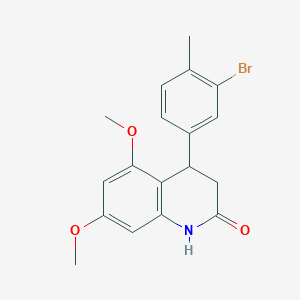
![4-[4-(dimethylamino)phenyl]-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263162.png)
